3-(4-methoxyphenyl)-N-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}propanamide
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Overview
Description
- It features a piperazine ring, a methoxyphenyl group, and a sulfonamide moiety.
- This compound has potential applications in medicinal chemistry due to its unique structure.
3-(4-methoxyphenyl)-N-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}propanamide: , is a chemical compound with the empirical formula CHNOS.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is via the reaction of 4-methoxybenzoyl chloride with 4-(4-methylpiperazin-1-yl)benzenesulfonamide.
Reaction Conditions: The reaction typically occurs in an organic solvent (e.g., dichloromethane or acetonitrile) with a base (such as triethylamine) as a catalyst.
Industrial Production: While no large-scale industrial production methods are widely reported, research laboratories can synthesize it for specific studies.
Chemical Reactions Analysis
Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry: Researchers explore its potential as a drug candidate, especially in the context of sulfonamide-based compounds.
Biological Studies: It may exhibit biological activity, such as enzyme inhibition or receptor binding.
Industry: While not widely used industrially, it could find applications in specialized fields.
Mechanism of Action
- The exact mechanism of action remains an area of investigation.
Molecular Targets: It might interact with specific proteins or enzymes due to its structural features.
Pathways Involved: Further studies are needed to elucidate the pathways affected by this compound.
Comparison with Similar Compounds
Similar Compounds: Other sulfonamide-containing compounds, such as sulfonamides used as antibiotics or carbonic anhydrase inhibitors, can serve as points of comparison.
Uniqueness: Its combination of a methoxyphenyl group, piperazine ring, and sulfonamide functionality sets it apart.
Remember that this compound’s detailed characterization and applications may vary based on ongoing research. For further insights, consult scientific literature and databases
Properties
Molecular Formula |
C21H27N3O4S |
---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-N-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]propanamide |
InChI |
InChI=1S/C21H27N3O4S/c1-23-13-15-24(16-14-23)29(26,27)20-10-6-18(7-11-20)22-21(25)12-5-17-3-8-19(28-2)9-4-17/h3-4,6-11H,5,12-16H2,1-2H3,(H,22,25) |
InChI Key |
MIQYLMUJRZFSDM-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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